Welcome to the BenchChem Online Store!
molecular formula C6H2ClF3N2O2 B222266 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-17-1

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B222266
M. Wt: 226.54 g/mol
InChI Key: MAIWNYOADJRNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05811428

Procedure details

A solution of 2-chloro-4-trifluoromethylpyrimidine-5-carbonyl chloride (2.1 g, 8.6 mmol) in H2O (10 mL) was stirred at 0° C. under N2 for 0.5 h. The resulting solid was filtered and dried to give the title compound (1.91 g, 98% yield); m.p. 232°-234° C. (dec.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12](Cl)=[O:13])=[CH:4][N:3]=1.[OH2:15]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12]([OH:13])=[O:15])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(F)(F)F)C(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.